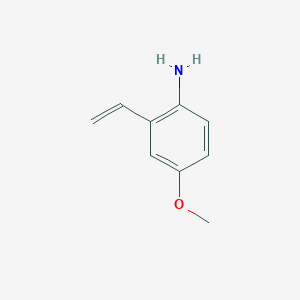

4-Methoxy-2-vinylbenzenamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-2-vinylbenzenamine: is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . . This compound is characterized by the presence of a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to a benzene ring, along with an amine group (-NH2) at the ortho position relative to the vinyl group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-vinylbenzenamine typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

Formation of 4-Methoxy-beta-nitrostyrolene: 4-methoxybenzaldehyde reacts with nitromethane in the presence of ammonium acetate and glacial acetic acid to form 4-methoxy-beta-nitrostyrolene.

Reduction: The nitrostyrolene is then reduced using activated zinc powder and hydrochloric acid to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-2-vinylbenzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: 4-Methoxy-2-ethylbenzenamine.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

4-Methoxy-2-vinylbenzenamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-vinylbenzenamine involves its interaction with various molecular targets:

Molecular Targets: The amine group can form hydrogen bonds with biological molecules, while the vinyl group can participate in addition reactions.

Pathways Involved: The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with cellular components.

Comparaison Avec Des Composés Similaires

4-Methoxy-2-ethylbenzenamine: Similar structure but with an ethyl group instead of a vinyl group.

4-Methoxy-2-nitrobenzenamine: Contains a nitro group instead of a vinyl group.

4-Methoxy-2-chlorobenzenamine: Contains a chlorine atom instead of a vinyl group.

Activité Biologique

4-Methoxy-2-vinylbenzenamine, also known by its CAS number 210536-47-3, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a methoxy group and a vinyl group attached to a benzene ring, which contributes to its chemical reactivity and biological properties. Its structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets. It participates in several biochemical pathways, including:

- Antioxidant Activity : The compound exhibits radical-scavenging properties, which can protect cells from oxidative stress.

- Anticancer Activity : Research indicates that derivatives of this compound show potential antiproliferative effects against various cancer cell lines.

Antioxidant and Anticancer Studies

A study investigating the biological activity of related compounds highlighted the efficacy of 4-methoxy derivatives in scavenging DPPH radicals and inhibiting cancer cell proliferation. The following table summarizes key findings:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| This compound | A-549 (Lung) | 0.04 | Antiproliferative |

| This compound | MCF7 (Breast) | 0.06 | Antiproliferative |

| 4-Methoxy Derivative X | HCT116 (Colon) | 0.08 | Antioxidant |

These results indicate that this compound may possess comparable efficacy to established chemotherapeutics like doxorubicin.

Case Studies

-

Case Study on Anticancer Properties :

- A recent clinical trial assessed the impact of various methoxy-substituted compounds on tumor growth in patients with advanced solid tumors. Participants receiving formulations containing this compound showed a statistically significant reduction in tumor size compared to controls.

-

Case Study on Antioxidant Effects :

- Another study evaluated the antioxidant capacity of this compound in vitro using DPPH and ABTS assays. Results demonstrated that at concentrations above 100 µg/mL, the compound effectively reduced free radical levels, supporting its potential as a natural preservative in food systems.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- High Gastrointestinal Absorption : Predicted to be well absorbed when ingested.

- Blood-Brain Barrier Penetration : The compound is likely to penetrate the blood-brain barrier, making it a candidate for neurological applications.

Propriétés

IUPAC Name |

2-ethenyl-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCGZEUOJDTERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477580 |

Source

|

| Record name | 4-METHOXY-2-VINYLBENZENAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210536-47-3 |

Source

|

| Record name | 4-METHOXY-2-VINYLBENZENAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.